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An In-depth Technical Guide to 1-Bromo-4-
methylpent-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-methylpent-2-yne, a member of the propargyl bromide family of organic
compounds, presents a valuable molecular scaffold for synthetic chemistry. Its bifunctional
nature, featuring a reactive carbon-bromine bond and a terminal alkyne, makes it a versatile
building block for the introduction of the 4-methylpent-2-ynyl moiety into a diverse range of
molecular architectures. This technical guide provides a comprehensive overview of the known
properties of 1-Bromo-4-methylpent-2-yne, including its molecular structure and key
identifiers. Due to the limited availability of published experimental data for this specific
compound, this document also outlines a probable synthetic route based on established
methodologies for analogous compounds. Furthermore, the anticipated reactivity and potential
applications in organic synthesis and drug discovery are discussed, drawing parallels with the
well-documented chemistry of propargyl bromides.

Molecular Identity and Physicochemical Properties

1-Bromo-4-methylpent-2-yne is an organic compound characterized by a five-carbon chain
containing a bromine atom at the first position and a triple bond between the second and third
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carbons, with a methyl substituent at the fourth position.
Molecular Structure:
Key ldentifiers and Properties:

A summary of the key identifiers and computed physicochemical properties for 1-Bromo-4-
methylpent-2-yne is presented in Table 1. These values are derived from computational
models and provide estimated data points for this compound.[1]

Property Value Source
CAS Number 185030-28-8 PubChem[1]
Molecular Formula CeHoBr PubChem[1]
Molecular Weight 161.04 g/mol PubChem[1]
IUPAC Name 1-bromo-4-methylpent-2-yne PubChem[1]
SMILES CC(C)c#CCBr PubChem[1]
WHWGUOWOKJIPSAS-
InChlKey PubChem[1]
UHFFFAOYSA-N
XLogP3 (Computed) 2.4 PubChem[1]
Topological Polar Surface Area
0 Az PubChem[1]
(Computed)
Heavy Atom Count
7 PubChem[1]

(Computed)

Proposed Experimental Protocol: Synthesis of 1-
Bromo-4-methylpent-2-yne

While specific, peer-reviewed experimental protocols for the synthesis of 1-Bromo-4-
methylpent-2-yne are not readily available in the scientific literature, a viable synthetic route
can be proposed based on the well-established conversion of propargylic alcohols to
propargylic bromides. The logical precursor for this synthesis is 4-methylpent-2-yn-1-ol.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b12980106?utm_src=pdf-body
https://www.benchchem.com/product/b12980106?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylpent-2-yne
https://www.benchchem.com/product/b12980106?utm_src=pdf-body
https://www.benchchem.com/product/b12980106?utm_src=pdf-body
https://www.benchchem.com/product/b12980106?utm_src=pdf-body
https://www.benchchem.com/product/b12980106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12980106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The proposed transformation involves the reaction of 4-methylpent-2-yn-1-ol with a brominating
agent, such as phosphorus tribromide (PBrs), typically in the presence of a weak base like
pyridine to neutralize the HBr byproduct.

Reaction Scheme:
(4-methylpent-2-yn-1-ol)(1-Bromo-4-methylpent-2-yne)
Detailed Methodology (Hypothetical):

o Reaction Setup: A solution of 4-methylpent-2-yn-1-ol and a mild base (e.g., pyridine, 0.4-0.5
equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is
prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and
cooled to 0 °C in an ice bath.

» Addition of Brominating Agent: Phosphorus tribromide (approximately 0.34 equivalents) is
added dropwise to the stirred solution, maintaining the temperature at 0 °C.

e Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred for several hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Workup: Upon completion, the reaction is quenched by the slow addition of ice-cold water.
The organic layer is separated, and the aqueous layer is extracted with the same organic
solvent.

 Purification: The combined organic extracts are washed with saturated aqueous sodium
bicarbonate solution, followed by brine. The organic layer is then dried over an anhydrous
drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed
under reduced pressure. The crude product can be further purified by vacuum distillation or
column chromatography to yield pure 1-Bromo-4-methylpent-2-yne.

Reactivity and Potential Applications in Drug
Development

1-Bromo-4-methylpent-2-yne belongs to the class of propargyl bromides, which are known to
be versatile intermediates in organic synthesis.[2] The reactivity of this compound is dominated
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by the presence of the propargyl bromide moiety, which makes it a potent alkylating agent.
Key Reactions:

» Nucleophilic Substitution: The compound is expected to readily undergo Sn2 reactions with a
variety of nucleophiles, such as amines, thiols, and carbanions, leading to the formation of
new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is
fundamental for building more complex molecular structures.

e Coupling Reactions: The carbon-bromine bond can participate in various transition-metal-
catalyzed cross-coupling reactions, providing a pathway to connect the 4-methylpent-2-ynyl
group to other organic fragments.

o Grignard Reagent Formation: Reaction with magnesium metal would likely form the
corresponding Grignard reagent, a powerful nucleophile for the formation of carbon-carbon
bonds with electrophiles like aldehydes, ketones, and esters.[2]

Relevance in Drug Development:

The alkyne functional group is a feature of interest in medicinal chemistry due to its linear
geometry and its ability to participate in bioorthogonal "click" chemistry reactions. The propargyl
group can be found in the structure of some pharmacologically active compounds. The ability of
1-Bromo-4-methylpent-2-yne to act as a building block for introducing the 4-methylpent-2-ynyl
group makes it a potentially useful intermediate in the synthesis of novel drug candidates. This
moiety can be used to explore structure-activity relationships by modifying the steric and
electronic properties of a lead compound.

Visualizations

Below are diagrams illustrating the logical relationships and workflows discussed in this guide.
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Proposed Synthesis of 1-Bromo-4-methylpent-2-yne
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Caption: Proposed synthetic workflow for 1-Bromo-4-methylpent-2-yne.
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Chemical Reactivity of 1-Bromo-4-methylpent-2-yne

—

/ Key Reactipn Types \
A4
(Nucleophilic Substitution (SNZ)) (Cross-Coupling Reactions) (Grignard Reagent FormationD

| |
| |

‘ Potential ;roducts L

(Alkylated Amines, Thiols, etc) (Complex Unsaturated Systems) Gropargyl Grignard Reagena

Click to download full resolution via product page

Caption: Expected chemical reactivity pathways for 1-Bromo-4-methylpent-2-yne.

Conclusion

1-Bromo-4-methylpent-2-yne is a chemical intermediate with significant potential in synthetic
organic chemistry. While detailed experimental data for this specific compound is sparse in the
public domain, its structural similarity to other propargyl bromides allows for a confident
prediction of its synthesis and reactivity. As a versatile building block, it holds promise for the
development of novel molecules, including those with potential applications in the
pharmaceutical industry. Further research into the specific properties and reactions of this
compound would be beneficial to fully exploit its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number and molecular structure of 1-Bromo-4-
methylpent-2-yne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12980106#cas-number-and-molecular-structure-of-1-
bromo-4-methylpent-2-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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